

# Application Notes and Protocols for Flavokawain C in HCT 116 Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Flavokawain C

Cat. No.: B491223

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the effects of **Flavokawain C** (FKC) on the human colorectal carcinoma cell line, HCT 116. The included methodologies cover cell culture, cytotoxicity assessment, apoptosis analysis, and cell cycle profiling. Quantitative data are summarized for easy reference, and key signaling pathways are visualized.

## HCT 116 Cell Culture and Maintenance

### Protocol for Culturing HCT 116 Cells

The human colorectal carcinoma cell line, HCT 116, is an adherent line with an epithelial morphology.

#### Materials:

- HCT 116 cells (ATCC CCL-247)
- McCoy's 5A Medium
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin (Pen-Strep)
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- DMSO
- T-75 culture flasks
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Pen-Strep (100 U/mL penicillin and 100 µg/mL streptomycin).

#### Procedure:

- Thawing: Thaw cryopreserved HCT 116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh growth medium in a T-75 flask.
- Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Medium Renewal: Renew the growth medium every 2-3 days.
- Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cells. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh growth medium.
- Cryopreservation: Resuspend the cell pellet in a freezing medium composed of 60% basal medium, 30% FBS, and 10% DMSO. Aliquot into cryovials and freeze gradually at -80°C before transferring to liquid nitrogen for long-term storage.

## Cytotoxicity Assessment of Flavokawain C

## SRB (Sulphorhodamine B) Assay Protocol

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

### Materials:

- HCT 116 cells
- **Flavokawain C** (dissolved in DMSO)
- 96-well plates
- Trichloroacetic acid (TCA)
- Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris-base solution (10 mM)
- Microplate reader

### Procedure:

- **Cell Seeding:** Seed HCT 116 cells in 96-well plates at a density of  $4.5 \times 10^3$  cells per well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **Flavokawain C** (e.g., 5-333  $\mu$ M) for 72 hours. Include a vehicle control (DMSO).
- **Fixation:** After treatment, gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
- **Washing:** Wash the plates five times with water and allow them to air dry.
- **Staining:** Add 100  $\mu$ L of SRB solution to each well and incubate at room temperature for 15 minutes.

- **Destaining:** Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
- **Solubilization:** Add 200  $\mu$ L of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
- **Absorbance Measurement:** Read the absorbance at 510 nm using a microplate reader. The  $IC_{50}$  value, the concentration of a drug that inhibits cell growth by 50%, can then be calculated.

Quantitative Data: Cytotoxicity of **Flavokawain C** on HCT 116 Cells

Cell Line	Compound	$IC_{50}$ Value	Reference
HCT 116	Flavokawain C	12.75 $\mu$ M	[1]

## Apoptosis Analysis

### Annexin V-FITC/Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- HCT 116 cells
- **Flavokawain C**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed HCT 116 cells in 6-well plates at a density of  $2.7 \times 10^5$  cells per well. After 24 hours, treat with desired concentrations of **Flavokawain C** (e.g., 20, 40, 60  $\mu\text{M}$ ) for 24 or 48 hours.
- **Cell Harvesting:** Harvest both adherent and floating cells and wash them with cold PBS.
- **Staining:** Resuspend the cells in 100  $\mu\text{L}$  of binding buffer. Add 3  $\mu\text{L}$  of Annexin V-FITC and 3  $\mu\text{L}$  of PI. Incubate for 15 minutes at room temperature in the dark.<sup>[2]</sup>
- **Flow Cytometry:** Add 400  $\mu\text{L}$  of binding buffer to each sample and analyze immediately using a flow cytometer.<sup>[2]</sup> A total of 10,000 events should be collected for each sample.

#### Quantitative Data: Apoptosis in HCT 116 Cells Treated with **Flavokawain C**

Treatment	Duration	% Early Apoptotic Cells	% Late Apoptotic Cells
Control	24h	~2%	~1%
20 $\mu\text{M}$ FKC	24h	~5%	~2%
40 $\mu\text{M}$ FKC	24h	~10%	~3%
60 $\mu\text{M}$ FKC	24h	~15%	~4%
Control	48h	~3%	~2%
20 $\mu\text{M}$ FKC	48h	~8%	~5%
40 $\mu\text{M}$ FKC	48h	~15%	~10%
60 $\mu\text{M}$ FKC	48h	~20%	~15%

Data are approximated from published studies for illustrative purposes.

## Cell Cycle Analysis

### Propidium Iodide (PI) Staining Protocol

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

**Materials:**

- HCT 116 cells
- **Flavokawain C**
- 6-well plates
- Cold 70% ethanol
- PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
- Flow cytometer

**Procedure:**

- **Cell Seeding and Treatment:** Seed HCT 116 cells in 6-well plates at a density of  $2.7 \times 10^5$  cells per well. After 24 hours, treat with various concentrations of **Flavokawain C** (e.g., 20, 40, 60 µM) for 24 or 48 hours.
- **Cell Harvesting and Fixation:** Harvest both adherent and floating cells. Wash with PBS and fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
- **Flow Cytometry:** Analyze the samples using a flow cytometer, collecting at least 15,000 events per sample.<sup>[2]</sup> The data can be analyzed using cell cycle analysis software.

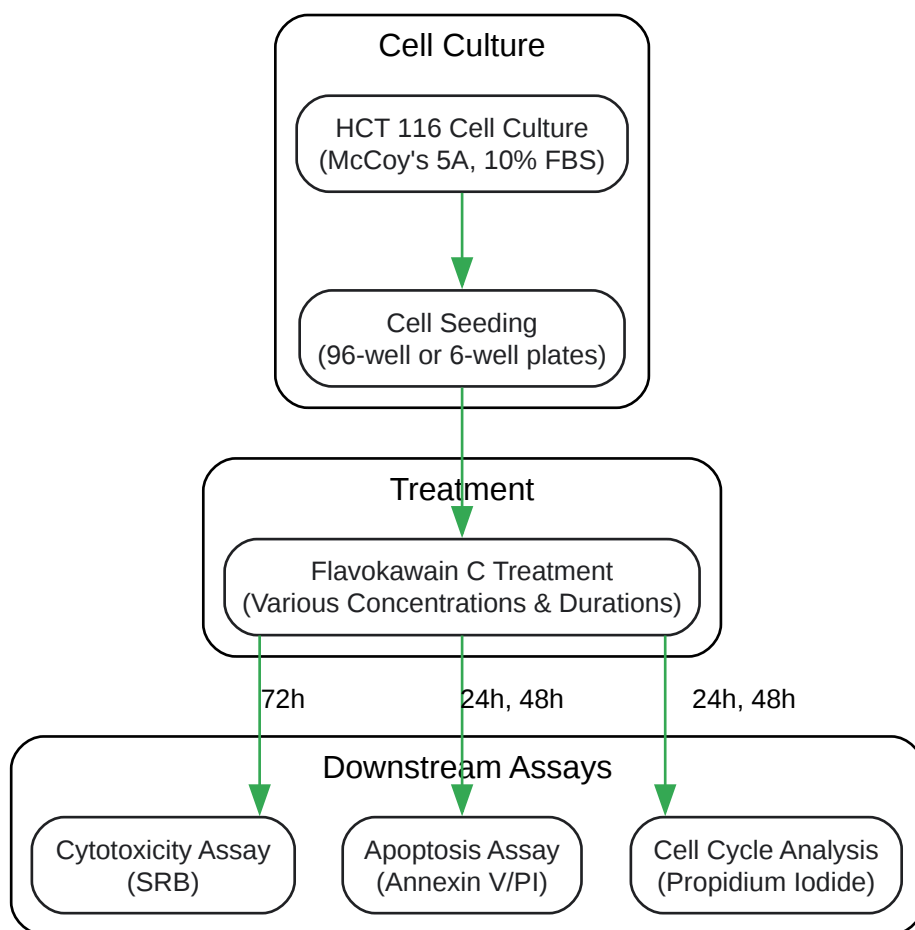
**Quantitative Data: Cell Cycle Distribution of HCT 116 Cells Treated with Flavokawain C**

Treatment	Duration	% Sub-G1	% G0/G1	% S	% G2/M
Control	24h	~1%	~65%	~17%	~17%
40 $\mu$ M FKC	24h	~3%	~35%	~47%	~15%
60 $\mu$ M FKC	24h	~5%	~30%	~52%	~13%
Control	48h	~2%	~60%	~20%	~18%
40 $\mu$ M FKC	48h	~9%	~30%	~45%	~16%
60 $\mu$ M FKC	48h	~9%	~25%	~50%	~16%

Data are based on published findings and are presented for illustrative purposes.[2]

## Signaling Pathways and Visualizations

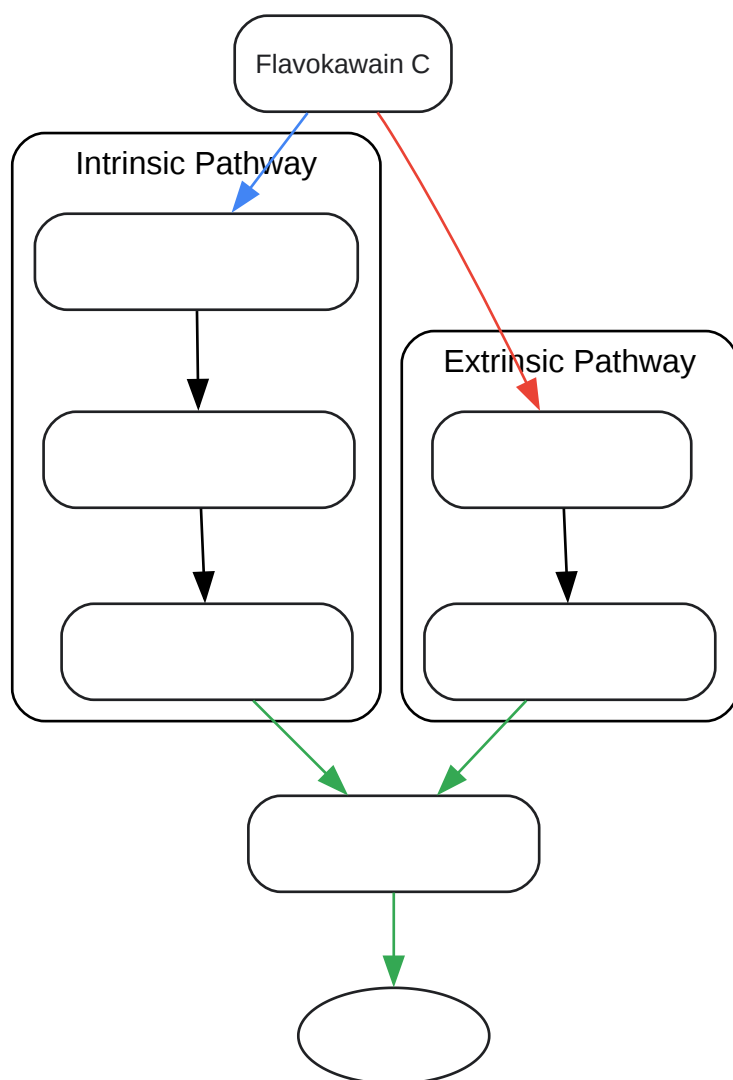
**Flavokawain C** has been shown to induce apoptosis in HCT 116 cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] It also affects cell cycle progression by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[3] Furthermore, FKC has been reported to induce endoplasmic reticulum (ER) stress and modulate MAPK and Akt signaling pathways.[3][5]



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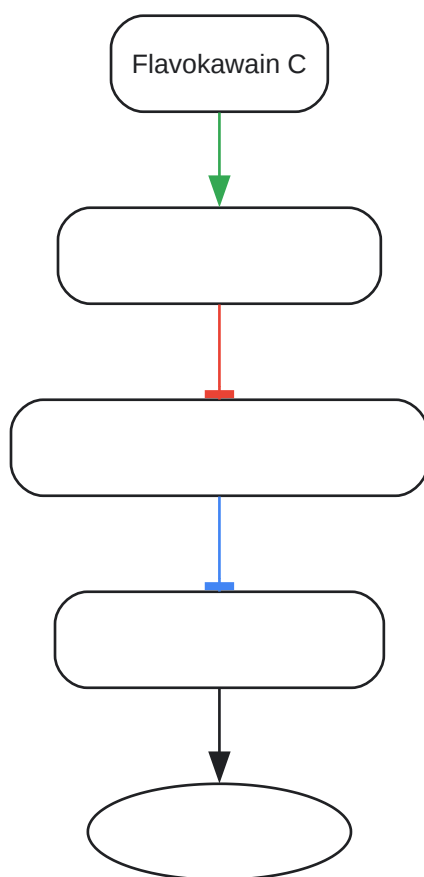
Caption: Experimental workflow for in vitro evaluation of **Flavokawain C** in HCT 116 cells.





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Caption: **Flavokawain C**-induced apoptosis signaling in HCT 116 cells.



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Caption: Regulation of the cell cycle in HCT 116 cells by **Flavokawain C**.

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Email: [info@benchchem.com](mailto:info@benchchem.com)